molecular formula C18H14N4O3S B2892368 N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 942699-57-2

N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No. B2892368
CAS RN: 942699-57-2
M. Wt: 366.4
InChI Key: KGWXAVXEOIGSDS-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as N-methyl-4-pyridone-3-carboxamide, are known to be metabolites of nicotinic acid and can act as uremic toxins . They are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with appropriate benzaldehyde . The structures of these compounds are usually confirmed by IR, 1H NMR, and mass spectroscopy data .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like X-ray structure analyses . They often display different tautomeric forms .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like fast atom bombardment (FAB positive) mass spectra .

Scientific Research Applications

Antibacterial Applications

Triazole derivatives have been explored for their antibacterial properties. Researchers have synthesized and tested various analogues containing the triazole nucleus. These compounds exhibit promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, N-(5-methyl-4-oxothiazolidin-3-yl)isonicotinamide demonstrated significant antimycobacterial activity .

Antifungal Potential

Triazole-containing compounds are widely used as antifungal agents. Commercially available drugs like fluconazole and voriconazole fall into this category. Their ability to bind to enzymes and receptors makes them effective against fungal infections .

Antiviral Activity

Triazole derivatives have also shown antiviral potential. Their structural versatility allows them to interact with viral targets. Further research is needed to explore their efficacy against specific viruses .

Anti-Inflammatory and Analgesic Effects

Certain triazole-based compounds exhibit anti-inflammatory and analgesic properties. For example, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these effects .

Antioxidant Properties

Triazoles may possess antioxidant activity due to their chemical structure. However, more studies are required to fully understand their role in oxidative stress management .

Other Therapeutic Areas

Triazole derivatives have been investigated for their potential in treating conditions such as hypertension, epilepsy, anxiety, and diabetes. These compounds offer a wide range of pharmacological activities .

Safety and Hazards

Similar compounds may pose fire hazards at high temperatures and may produce toxic gases and corrosive substances .

Future Directions

Future research on similar compounds often focuses on their diverse biological activities and their potential for new therapeutic possibilities . They are also often synthesized for screening different pharmacological activities .

properties

IUPAC Name

N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-10-16(12-2-3-14-13(8-12)20-15(23)9-25-14)21-18(26-10)22-17(24)11-4-6-19-7-5-11/h2-8H,9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWXAVXEOIGSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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